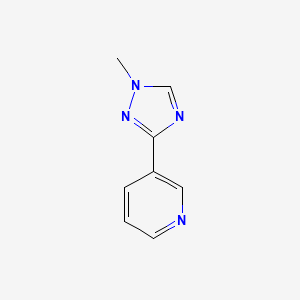
3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, coordination chemistry, and material science. The presence of both pyridine and triazole rings imparts unique chemical properties, making it a valuable ligand in coordination complexes and a potential candidate for pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridylhydrazine with methyl isocyanate, followed by cyclization to form the triazole ring . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety, scalability, and environmental sustainability. These methods often employ metal-free catalysts and environmentally benign solvents to achieve high selectivity and yield .
化学反応の分析
Types of Reactions: 3-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce functional groups on the triazole ring.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
科学的研究の応用
作用機序
The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, modulating their function . These interactions are crucial for its antimicrobial and anticancer activities, as they can disrupt cellular processes and inhibit the growth of pathogens and cancer cells .
類似化合物との比較
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Comparison: Compared to its analogs, 3-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine exhibits unique coordination behavior due to the position of the triazole ring. This positional difference affects its binding affinity and selectivity towards metal ions and biological targets .
特性
分子式 |
C8H8N4 |
|---|---|
分子量 |
160.18 g/mol |
IUPAC名 |
3-(1-methyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C8H8N4/c1-12-6-10-8(11-12)7-3-2-4-9-5-7/h2-6H,1H3 |
InChIキー |
URJODGBKIRDBSY-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=N1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-(+)-4'-(2-Methylbutyl)-[1,1'-biphenyl]-4-ol](/img/structure/B8493964.png)
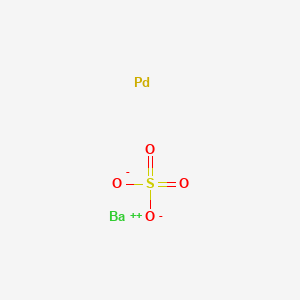
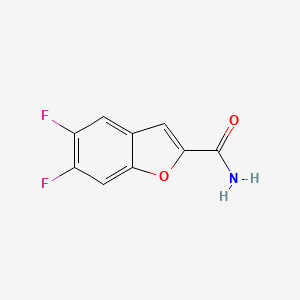
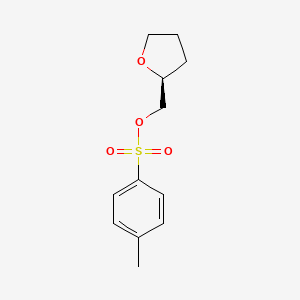
![N,N'-{4-[3-(Diethylamino)propoxy]-1,3-phenylene}dibenzamide](/img/structure/B8493990.png)
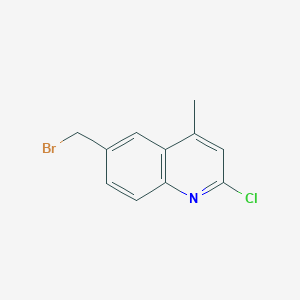
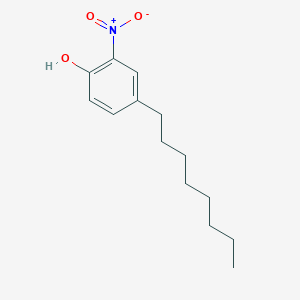
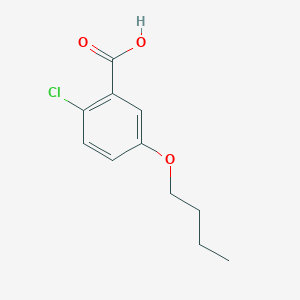
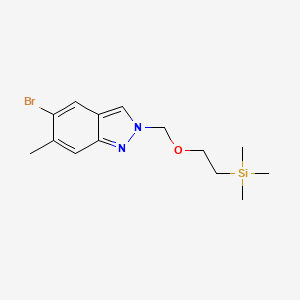
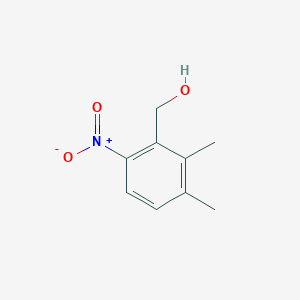
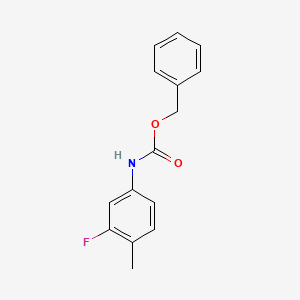
![Thieno[3,2-b]pyridine-5,6-dicarboxylic acid](/img/structure/B8494041.png)
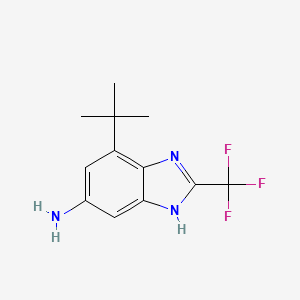
![2-Trifluoromethylbicyclo[2,2,1]hepta-5-ene-2-carboxylic acid](/img/structure/B8494051.png)
